2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate

Description

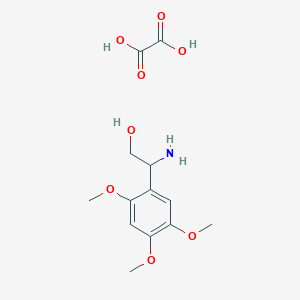

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate is a synthetic organic compound characterized by a phenethylamine backbone substituted with three methoxy groups at the 2-, 4-, and 5-positions of the aromatic ring. The ethanolamine moiety is further functionalized with an amino group and an oxalate counterion, enhancing its solubility and stability . This compound is primarily utilized in biochemical research, though its pharmacological profile remains less explored compared to structurally similar analogs.

Properties

IUPAC Name |

2-amino-2-(2,4,5-trimethoxyphenyl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4.C2H2O4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(12)6-13;3-1(4)2(5)6/h4-5,8,13H,6,12H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWWMQSBAOZKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(CO)N)OC)OC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gabriel Synthesis via Phthalimide Protection

The Gabriel synthesis is a well-established method for primary amine preparation, adapted here for synthesizing the target amino alcohol. This approach avoids high-pressure conditions and leverages chloroform extraction for byproduct removal.

Step 1: Tosylation of 2-(2,4,5-Trimethoxyphenyl)Ethanol

-

Reactants :

-

2-(2,4,5-Trimethoxyphenyl)ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

-

Conditions :

-

Solvent: Dry dichloromethane (DCM)

-

Temperature: 0–5°C (ice bath)

-

Base: Triethylamine (2.2 equiv)

-

-

Outcome : Formation of 2-(2,4,5-trimethoxyphenyl)ethyl tosylate , a reactive intermediate for nucleophilic substitution.

Oxalate Salt Formation

Step 1: Free Base Dissolution

Step 2: Acid Addition and Crystallization

-

Oxalic acid is added gradually to the ethanolic solution.

-

The mixture is cooled to 4°C, inducing crystallization.

Analytical Data and Characterization

Spectral Confirmation

Purity and Yield Optimization

| Method | Yield (%) | Purity (HPLC) | Key Parameter |

|---|---|---|---|

| Gabriel Synthesis | 55–60 | 98.5 | Chloroform extraction |

| Reductive Amination | 70–75 | 97.0 | pH control |

| Epoxide Ring-Opening | 50–55 | 95.5 | Ammonia concentration |

Industrial Considerations and Challenges

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms, such as amines.

Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Recent studies have highlighted the anticancer potential of derivatives related to 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate. Research indicates that compounds with similar structural motifs can disrupt tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This disruption can lead to cell cycle arrest in the G2/M phase, thereby inhibiting cancer cell proliferation. For instance, a series of pyrazole-oxadiazole conjugates demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications of the trimethoxyphenyl group can enhance anticancer activity .

Mechanism of Action:

The mechanism involves binding to the colchicine site on tubulin, leading to increased levels of soluble tubulin and preventing proper microtubule formation. This was shown in studies where compounds induced cyclin-B1 protein accumulation, indicative of G2/M phase arrest .

Biological Research

Neuroprotective Effects:

There is emerging evidence that compounds like this compound may exhibit neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress markers are areas under investigation. The trimethoxy group could play a role in enhancing bioavailability and interaction with biological targets .

Zebrafish Model Studies:

Zebrafish embryos have been utilized to study the developmental effects of this compound. Research indicated that exposure to certain derivatives resulted in developmental delays and morphological changes, providing insights into the compound's safety profile and potential teratogenic effects .

Material Science

Synthesis and Characterization:

The synthesis of this compound involves reactions such as esterification and amination processes using diethyl oxalate as a precursor. The resulting compound has been characterized using techniques like NMR and mass spectrometry to confirm its structure .

Potential Applications in Drug Delivery:

Due to its chemical stability and ability to form salts (like oxalates), this compound could be explored for drug delivery systems where controlled release is crucial. The oxalate form may enhance solubility and bioavailability of poorly soluble drugs .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The 2,4,5-trimethoxyphenyl substituent distinguishes this compound from other analogs. Key comparisons include:

Key Observations :

- The oxalate salt improves aqueous solubility compared to free-base forms (e.g., 2-Amino-1-(2,5-dimethoxyphenyl)ethanol) .

Pharmacological and Physicochemical Properties

Limited pharmacological data exist for the target compound, but inferences can be drawn from analogs:

Notable Trends:

Biological Activity

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate is a chemical compound with the molecular formula C13H19NO8. This compound is characterized by its unique structural features, including three methoxy groups on the phenyl ring, which significantly influence its biological activity. The compound has garnered interest in scientific research due to its potential interactions with various molecular targets within biological systems.

- Molecular Formula : C13H19NO8

- Appearance : White solid powder

- Functional Groups : Amino group and multiple methoxy groups

The presence of methoxy groups enhances the lipophilicity and alters the electronic properties of the compound, potentially affecting its interaction with biological targets.

Biological Activity

The biological activity of this compound is linked to its modulation of cellular processes and enzyme interactions. Research indicates that it may influence several biochemical pathways through receptor binding and enzyme modulation.

Studies have shown that this compound may interact with specific receptors and enzymes, leading to alterations in cellular functions. The following mechanisms have been proposed:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to receptors that regulate various physiological processes, potentially influencing signaling pathways.

In Vitro Studies

Research has focused on understanding the effects of this compound on cell lines. For example:

- Cell Cycle Arrest : In studies involving A549 lung cancer cells, treatment with this compound resulted in a significant increase in cells arrested at the G2/M phase of the cell cycle, indicating potential antitumor activity .

- Cytotoxicity Assays : The compound has demonstrated cytotoxic effects against various cancer cell lines (e.g., HeLa, A549), showing promise as a therapeutic agent .

Case Studies

A notable case study investigated the effect of this compound on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death and significant changes in cell morphology typical of apoptosis. Flow cytometry analysis revealed a marked increase in cyclin-B1 protein levels in treated cells compared to controls, suggesting that the compound may induce apoptosis through cell cycle regulation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insight into its unique properties.

Q & A

Q. What synthetic methodologies are commonly employed for 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate?

The compound is typically synthesized via condensation reactions involving oxazolone intermediates. For example, oxazolone derivatives (e.g., 4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one) can react with amino acids or hydrazides under reflux in ethanol, followed by oxalate salt formation for stabilization . Key steps include solvent selection (e.g., THF or ethanol), temperature control, and purification via crystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the aromatic proton environment of the trimethoxyphenyl group and the ethanolamine backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, particularly when discrepancies arise in reported formulas (e.g., erroneous inclusion of bromine in some supplier data) . Melting point analysis (e.g., 75–77°C for analogous compounds) aids in purity assessment .

Q. How can solubility and stability be optimized for in vitro assays?

The compound is typically dissolved in polar aprotic solvents like DMSO or ethanol. Stability studies should assess degradation under varying pH (4–9) and temperature (−20°C to 25°C) conditions, monitored via HPLC-UV. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported structural data (e.g., molecular formula discrepancies)?

Discrepancies in supplier-provided molecular formulas (e.g., C₈H₁₀BrNO vs. expected C₁₁H₁₇NO₄) necessitate orthogonal validation:

Q. How can computational modeling enhance synthetic route optimization?

Density Functional Theory (DFT) calculations predict reaction energetics for key steps (e.g., oxazolone ring-opening). Molecular docking studies guide functionalization to improve bioactivity by analyzing interactions with biological targets (e.g., tubulin for anticancer analogs) . Solvent effects are modeled using COSMO-RS to select optimal reaction media .

Q. What experimental designs address low yields in oxalate salt formation?

Low yields may arise from competing side reactions (e.g., oxazole hydrolysis). Mitigation strategies include:

- Stoichiometric control : Excess oxalic acid (1.5 eq) to drive salt precipitation.

- pH adjustment : Maintain reaction pH 3–4 to favor protonation of the ethanolamine moiety.

- Alternative counterions : Testing tartrate or citrate salts for improved crystallinity .

Q. How are bioactivity assays designed for trimethoxyphenyl derivatives?

Structural analogs (e.g., combretastatin derivatives) inform assay selection:

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .

- Enzyme inhibition : Fluorescence-based assays for kinases or tubulin polymerization, leveraging the trimethoxyphenyl group’s affinity for hydrophobic binding pockets .

- Metabolic stability : Microsomal incubation (human/rat liver) with LC-MS analysis of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.